molecular formula C16H11FN2O3S B1230523 3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester

3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester

Cat. No. B1230523
M. Wt: 330.3 g/mol
InChI Key: ITLBCMGUJLLOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester is a member of quinazolines.

Scientific Research Applications

Antimicrobial Activities

  • A study by Alagarsamy et al. (2016) discusses the synthesis of derivatives similar to the specified compound, which showed significant antimicrobial activity against various gram-positive and gram-negative bacteria. The research highlights the potential of these compounds in developing new antimicrobial agents (Alagarsamy et al., 2016).

Chemical Synthesis and Reactions

  • Stauss et al. (1972) explored the 1,3-dipolar addition reactions involving quinazoline derivatives, demonstrating complex chemical reactions that can be utilized in various synthetic applications (Stauss et al., 1972).
  • Kut et al. (2020) investigated the synthesis of functionalized dihydroquinazolines, which are structurally related to the queried compound. These findings could be relevant for the development of new compounds with various applications (Kut et al., 2020).

Catalytic Applications

  • A study by Tayebi et al. (2011) involved a compound with a sulfur group, like the one in the queried compound, used as a recyclable catalyst for certain condensation reactions. This demonstrates the potential catalytic applications of such compounds (Tayebi et al., 2011).

Synthesis of Bioactive Molecules

  • Research by Zahra et al. (2015) and Al-Dweik et al. (2009) describes the synthesis of quinazoline derivatives with notable antibacterial activity. These studies underscore the utility of quinazoline-based compounds in creating effective antibacterial agents (Zahra et al., 2015), (Al-Dweik et al., 2009).

Potential in Pharmaceutical Research

  • Geesi et al. (2020) conducted research on a similar quinazolin-4(3H)-one derivative, focusing on its synthesis and antibacterial evaluation. This study highlights the relevance of these compounds in pharmaceutical research (Geesi et al., 2020).

properties

Product Name

3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester

Molecular Formula

C16H11FN2O3S

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C16H11FN2O3S/c1-22-15(21)9-6-7-10-12(8-9)18-16(23)19(14(10)20)13-5-3-2-4-11(13)17/h2-8H,1H3,(H,18,23)

InChI Key

ITLBCMGUJLLOCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3F

solubility

1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
Reactant of Route 2
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3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
Reactant of Route 3
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
Reactant of Route 4
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
Reactant of Route 5
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester
Reactant of Route 6
3-(2-fluorophenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid methyl ester

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